3-Piperazinyl-1,2-Benzisothiazole Hydrochloride
Overview
Description
3-Piperazinyl-1,2-benzisothiazole hydrochloride is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzisothiazole, which is often modified to enhance its biological properties. The piperazine moiety is a common feature in many pharmacologically active compounds, and its incorporation into the benzisothiazole core is of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of benzisothiazole derivatives, including those with a piperazinyl group, has been reported using different methods. An efficient synthesis protocol for 3-(piperazin-1-yl)benzo[d]isothiazole derivatives was developed through a molecular hybridization approach, which involved eight steps and resulted in a series of twenty-eight molecules . Another study reported a one-pot, three-component reaction under aqueous conditions at room temperature, which allowed for the synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives without the need for a catalyst, ligand, or base .
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives is characterized by the presence of a benzisothiazole core and a piperazine ring. The orientation and ligand-protein interactions of these molecules have been investigated, particularly in the context of their biological activity. For instance, the top hit molecules from the synthesized series were studied for their interactions with the MS DNA gyrase B subunit active site using Glide's extra precision mode (XP) .
Chemical Reactions Analysis
The chemical reactivity of 3-piperazinyl-1,2-benzisothiazole derivatives is influenced by the functional groups present on the benzisothiazole core and the piperazine ring. These compounds can undergo various chemical reactions, which are often explored to enhance their biological activity or to attach additional pharmacophores. The studies did not provide detailed chemical reaction pathways for these derivatives, but the synthesis and biological screening suggest that these compounds can be further modified to improve their properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-piperazinyl-1,2-benzisothiazole derivatives are crucial for their biological activity. These properties include solubility, stability, and the ability to interact with biological targets. The synthesized compounds were characterized using techniques such as 1H-NMR, MS, and elemental analysis, which provide insights into their structural and physical attributes . The interaction of the protein-ligand complex was found to be stable, and differential scanning fluorimetry evaluations indicated a positive shift in temperature, suggesting a strong interaction between the compound and the target protein .
Relevant Case Studies
The synthesized 3-piperazinyl-1,2-benzisothiazole derivatives have been evaluated for various biological activities. One compound, in particular, showed promising results as an inhibitor against Mycobacterium tuberculosis DNA gyrase and was not cytotoxic in eukaryotic cells at a certain concentration . Another set of compounds with a piperazine moiety demonstrated vasorelaxant activity and heart-rate-reducing activity, indicating their potential as bradycardic agents . Additionally, the antimicrobial activity of novel 3-piperazinyl-1,2-benzisothiazole derivatives was assessed, showing effectiveness against various bacterial and fungal strains .
Scientific Research Applications
Synthesis and Potential Antipsychotic Applications
- Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were synthesized and evaluated for potential antipsychotic applications. Two derivatives showed potent in vivo activities, indicating their potential as antipsychotic agents (Norman et al., 1996).
Structure-Activity Relationships in Antipsychotic Agents
- A series of substituted benzamides, including those with 1,2-benzisothiazol-3-yl structures, were studied for atypical antipsychotic activity. The study led to the identification of a compound in clinical trials as a potential antipsychotic agent (Norman et al., 1996).
Synthesis for Clinical Evaluation
- The synthesis of isotopically labelled CP-88,059, a compound including the 1,2-benzisothiazol-3-yl piperazine structure, was detailed. This compound is under clinical evaluation as an antipsychotic agent (Howard et al., 1994).
Cyclic Benzamides as Potential Antipsychotic Agents
- Novel cyclic benzamides, including those with 1,2-benzisothiazol-3-yl structures, were prepared and evaluated as potential antipsychotic agents. The study highlighted the potential of certain derivatives in treating schizophrenia with low side effect risks (Norman et al., 1994).
Ureas/Thioureas Conjugated with Glutamic Acid for Antiglycation and Urease Inhibition
- Urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole were synthesized and evaluated for their antiglycation and urease inhibitory activities. Some compounds showed significant results, suggesting potential therapeutic applications (Sharma et al., 2013).
Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders
- Lurasidone, a novel benzisothiazole antipsychotic, was reviewed for its efficacy, safety, and tolerability in treating psychotic and major affective disorders. It demonstrated effectiveness in short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).
Safety And Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Benzisothiazoles are an important class of heterocyclic compounds and exhibit various biological activities . Future research could focus on increasing the biological activity of benzisothiazole derivatives .
properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLJTKEUIJSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236557 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazinyl-1,2-Benzisothiazole Hydrochloride | |
CAS RN |
144010-02-6, 87691-88-1 | |
Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144010-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSY1987N5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.